molecular formula C20H22N2O4S B6506689 1-(2,4-dimethoxyphenyl)-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea CAS No. 1421456-02-1

1-(2,4-dimethoxyphenyl)-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea

Cat. No. B6506689
CAS RN: 1421456-02-1
M. Wt: 386.5 g/mol
InChI Key: NJLLIQOLRSMWLB-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea (hereafter referred to as ‘DMFTEU’) is an organic compound that has been extensively studied due to its unique properties. It has a wide range of applications in the fields of scientific research, drug development, and biochemistry. DMFTEU has been used in numerous studies and experiments due to its stability, low toxicity, and relatively low cost. Its unique structure and properties make it a valuable tool for researchers.

Scientific Research Applications

DMFTEU has been used in a variety of scientific research applications. It has been studied as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. It has also been studied as a potential anti-cancer agent and as a potential anti-inflammatory agent. In addition, DMFTEU has been used in studies of enzyme inhibition, protein-protein interactions, and signal transduction pathways.

Mechanism of Action

The exact mechanism of action of DMFTEU is still not fully understood. However, it is believed that DMFTEU may act as an inhibitor of various enzymes, such as acetylcholinesterase and monoamine oxidase. It is also believed that DMFTEU may act as an agonist of various receptors, such as the muscarinic acetylcholine receptor and the serotonin receptor.
Biochemical and Physiological Effects
DMFTEU has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to act as an agonist of various receptors, such as the muscarinic acetylcholine receptor and the serotonin receptor. In addition, DMFTEU has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

DMFTEU has several advantages for use in laboratory experiments. It is relatively stable and has a low toxicity. It is also relatively inexpensive and easy to synthesize. However, there are some limitations to its use in laboratory experiments. It has a low solubility in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is still not fully understood, which can limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research involving DMFTEU. It could be further studied as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. It could also be studied as a potential anti-cancer agent and as a potential anti-inflammatory agent. In addition, further research could be conducted to better understand its mechanism of action and to explore its potential applications in drug development.

Synthesis Methods

DMFTEU can be synthesized in a two-step process using a Grignard reaction. First, a Grignard reagent is reacted with 2,4-dimethoxyphenyl bromide to form the intermediate 2,4-dimethoxyphenylmethylmagnesium bromide. This intermediate is then reacted with furan-3-ylmethyl thiophene-2-yl ethyl carbonate to form DMFTEU. This synthesis method is simple, efficient, and cost-effective.

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-24-16-5-6-18(19(12-16)25-2)21-20(23)22(13-15-8-10-26-14-15)9-7-17-4-3-11-27-17/h3-6,8,10-12,14H,7,9,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLLIQOLRSMWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N(CCC2=CC=CS2)CC3=COC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxyphenyl)-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea

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